molecular formula C16H18F2N6O2S B10935610 1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10935610
M. Wt: 396.4 g/mol
InChI Key: YGGPJIOYHQDDPB-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a triazole ring, and a pyrazole sulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized under specific conditions.

    Reduction: The sulfonamide moiety can be reduced to the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can improve its binding affinity to target proteins. The triazole and pyrazole rings contribute to the compound’s stability and specificity in binding to its molecular targets .

Comparison with Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as:

Properties

Molecular Formula

C16H18F2N6O2S

Molecular Weight

396.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H18F2N6O2S/c1-10-5-4-6-13(7-10)8-23-9-19-16(21-23)22-27(25,26)14-11(2)20-24(12(14)3)15(17)18/h4-7,9,15H,8H2,1-3H3,(H,21,22)

InChI Key

YGGPJIOYHQDDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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